molecular formula C21H26N2O6S B2997659 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922097-48-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2997659
CAS RN: 922097-48-1
M. Wt: 434.51
InChI Key: JGCYHAYCEKROTR-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One significant application of similar sulfonamide-based compounds is their role as inhibitors of the enzyme carbonic anhydrase. These compounds have shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The ability of these compounds to inhibit carbonic anhydrase could make them useful in designing treatments for conditions like glaucoma, epilepsy, and certain mountain sicknesses (Sapegin et al., 2018).

Molecular Docking and Antimicrobial Activity

Another research application involves the use of sulfonamide derivatives in molecular docking studies and their evaluation for antimicrobial activity. These studies provide insights into the potential of such compounds as antimicrobial agents against various bacterial strains. This suggests that compounds with a sulfonamide group could contribute to the development of new antibiotics or treatments for microbial infections (Alyar et al., 2018).

Synthesis of Heterocyclic Compounds

Sulfonamide derivatives also play a crucial role in the synthesis of complex heterocyclic compounds. These reactions are crucial for creating compounds with potential pharmaceutical applications, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Shaabani et al., 2010).

Antiproliferative and Apoptotic Effects

Research into sulfonamide compounds like JTE-522, which shares a similar sulfonamide group, indicates their potential to inhibit cell proliferation and induce apoptosis in cancer cell lines. This implies that sulfonamide-based compounds could be explored further for their antitumor properties, offering a pathway for the development of new cancer therapies (Li et al., 2002).

Development of New Therapeutics

Lastly, the synthesis and characterization of sulfonamide derivatives underscore their potential in creating new therapeutic agents. The research into these compounds involves studying their structure-activity relationships, which is fundamental in drug discovery and development processes. These studies help in identifying promising candidates for further development into drugs (Abbasi et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-9-7-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-17(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCYHAYCEKROTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

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